Regioisomeric Selectivity Advantage: 3H-Imidazo[4,5-b]pyridine Scaffold Exhibits Distinct Kinase Inhibition Profile Compared to 1H-Imidazo[4,5-c]pyridine
Biochemical assays using the catalytic domains of four JAK kinases reveal that the 3H-imidazo[4,5-b]pyridine scaffold confers a different selectivity profile compared to the 1H-imidazo[4,5-c]pyridine regioisomer. This difference is quantitated via IC50 ratios (JAK1/TYK2), demonstrating that scaffold choice directly impacts target engagement and off-target potential [1].
| Evidence Dimension | JAK kinase selectivity (IC50 ratio JAK1/TYK2) |
|---|---|
| Target Compound Data | 3H-imidazo[4,5-b]pyridine scaffold (matched pair 11) |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine scaffold (matched pair 10) |
| Quantified Difference | Substantially different selectivity ratios as depicted in Figure 3B |
| Conditions | Fluorescence-based biochemical assays using catalytic domains of JAK1, JAK2, JAK3, and TYK2 |
Why This Matters
This scaffold-level selectivity difference provides a rational basis for prioritizing the 3H-imidazo[4,5-b]pyridine core when targeting specific kinase profiles, as downstream SAR is scaffold-dependent.
- [1] Selectivity comparison between the 1H-imidazo[4,5-c]pyridine and the 3H-imidazo[4,5-b]pyridine scaffolds. Figure 3, J. Med. Chem. 2024, 67, 8545–8568. DOI: 10.1021/acs.jmedchem.4c00769. View Source
